2-Methyl-6-(2-nitrophenyl)pyridazin-3(2H)-one is a heterocyclic compound belonging to the pyridazine family, characterized by its unique structure that includes a methyl group and a nitro-substituted phenyl group. Pyridazines are known for their diverse biological activities and are frequently explored in medicinal chemistry for drug development and other applications. This compound is notable for its potential reactivity due to the presence of the nitro group, which can influence both its chemical behavior and biological interactions.
The compound's chemical identity is defined by its International Chemical Identifier (InChI) and Chemical Abstracts Service (CAS) number, which facilitate its recognition in scientific literature and databases. The CAS number for 2-methyl-6-(2-nitrophenyl)pyridazin-3(2H)-one is 1795083-90-7.
2-Methyl-6-(2-nitrophenyl)pyridazin-3(2H)-one is classified as a pyridazine derivative. Its structure comprises a pyridazine ring, which is a six-membered ring containing two nitrogen atoms, along with a nitrophenyl substituent that contributes to its chemical properties and potential applications in various fields.
The synthesis of 2-methyl-6-(2-nitrophenyl)pyridazin-3(2H)-one typically involves the reaction of 2-nitrobenzaldehyde with hydrazine derivatives. The general procedure includes:
In industrial settings, similar synthetic routes may be employed but on a larger scale. Techniques such as continuous flow reactors can enhance efficiency and yield. Purification methods like recrystallization or chromatography are essential to isolate the compound in high purity.
The molecular formula of 2-methyl-6-(2-nitrophenyl)pyridazin-3(2H)-one is , indicating that it contains ten carbon atoms, eight hydrogen atoms, four nitrogen atoms, and two oxygen atoms. The structural representation highlights the arrangement of these atoms within the pyridazine ring and the nitrophenyl substituent.
Key structural data include:
2-Methyl-6-(2-nitrophenyl)pyridazin-3(2H)-one can participate in several chemical reactions:
Common reagents include:
The mechanism of action for 2-methyl-6-(2-nitrophenyl)pyridazin-3(2H)-one varies based on its application. In medicinal chemistry contexts, it may function by binding to specific enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the pyridazine ring may engage in interactions through hydrogen bonding and hydrophobic forces .
The physical properties of 2-methyl-6-(2-nitrophenyl)pyridazin-3(2H)-one include:
Chemical properties are influenced by the functional groups present:
The applications of 2-methyl-6-(2-nitrophenyl)pyridazin-3(2H)-one span various fields:
The pyridazin-3(2H)-one scaffold has evolved from a chemical curiosity to a privileged structure in drug discovery. Early pyridazinone derivatives exhibited modest biological activities, but strategic structural refinements unlocked significant therapeutic potential. The scaffold’s rise to prominence is exemplified by Ponatinib, an imidazo[1,2-b]pyridazine inhibitor of BCR-ABL kinase approved for chronic myeloid leukemia, and TAK-593, an imidazo[1,2-b]pyridazine-based VEGFR1/2/3 inhibitor (IC₅₀ = 0.95 nM) that reached Phase I clinical trials for advanced cancers [3]. These successes validated pyridazinone derivatives as viable platforms for targeting kinases and other enzymes critical in disease pathways. The scaffold’s versatility stems from its balanced physiochemical properties: moderate logP values (often 1–3), hydrogen-bond acceptor capacity (N and O atoms), and planar geometry facilitating target engagement. Rigorous structure-activity relationship (SAR) studies since the 2000s have systematically explored substitutions at positions 2, 4, and 6, revealing that even minor modifications profoundly alter potency, selectivity, and metabolic stability [3] [4].
The bioactivity of pyridazin-3(2H)-ones is exquisitely sensitive to substituent regiochemistry. The 2-methyl group in 2-methyl-6-(2-nitrophenyl)pyridazin-3(2H)-one contributes critically to target binding through steric and electronic effects:
The 2-nitrophenyl moiety exerts multifaceted influences:
Table 1: Impact of 2-Position Substitutions on Pyridazinone Bioactivity
R Group at Position 2 | Target | Key Activity Metric | SAR Insight |
---|---|---|---|
Methyl (e.g., Compound 14a [4]) | FPR1/FPRL1 | Ca²⁺ mobilization EC₅₀ = 3.4–3.8 μM | Optimal balance of size and electronics |
H | FPRL1 | EC₅₀ > 20 μM | Low potency due to reduced H-bond capacity |
Ethyl | FPRL1 | EC₅₀ = 12–15 μM | Steric bulk decreases receptor fit |
2-Nitrophenyl (e.g., 2-methyl-6-(2-nitrophenyl)pyridazin-3(2H)-one) | Kinases (VEGFR-2 inferred) | N/A | Enhanced rigidity and π-stacking |
The 6-position serves as a primary vector for modulating target specificity and potency. Aryl substitutions at C6 exploit deep hydrophobic pockets adjacent to ATP-binding sites in kinases or peptide-binding clefts in GPCRs:
Table 2: Activity of 6-Aryl-Substituted Pyridazinones Against Key Targets
6-Aryl Substitution | Compound Example | Target (IC₅₀/EC₅₀) | Activity Relative to Unsubstituted Phenyl |
---|---|---|---|
4-(Trifluoromethyl)phenyl | 8c [3] | VEGFR-2 (1.3 μM) | 3-fold higher inhibition |
3-(Trifluoromethyl)phenyl | 8f [3] | VEGFR-2 (1.8 μM) | 2-fold higher inhibition |
4-Methoxyphenyl | 14j [4] | FPRL1 (14.4 μM) | Comparable to phenyl |
3,4-Dichlorophenyl | 5b [3] | VEGFR-2 (7% inhibition) | >10-fold lower inhibition |
2-Nitrophenyl (e.g., 2-methyl-6-(2-nitrophenyl)pyridazin-3(2H)-one) | N/A | Kinases (inferred) | High predicted activity via docking |
Synthetic accessibility further favors 6-aryl variants: Pd-catalyzed cross-coupling or nucleophilic aromatic substitution readily installs diverse aryl groups. For example, 18b—a 6-arylpyridazinone with urea linker—achieved VEGFR-2 IC₅₀ = 60.7 nM, underscoring the pharmacophoric value of this region [3].
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2